1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester
Description
This compound features a pyrrole ring substituted at the 3-position with a carboxylic acid ethyl ester group, a 5-hexyl chain (C6H13), and a 2-phenylmethyl (benzyl) group.
Properties
CAS No. |
650616-11-8 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-5-hexyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H27NO2/c1-3-5-6-10-13-17-15-18(20(22)23-4-2)19(21-17)14-16-11-8-7-9-12-16/h7-9,11-12,15,21H,3-6,10,13-14H2,1-2H3 |
InChI Key |
OZLATDDAUFWTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(N1)CC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-3-carboxylic acid with hexyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the hexyl-substituted pyrrole derivative. Subsequently, the phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the ethyl ester functional group is added by esterification with ethanol and a suitable acid catalyst, such as sulfuric acid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
In biology and medicine, this compound has potential applications as a bioactive molecule. It can be used in the design and synthesis of new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Additionally, it may serve as a probe or ligand in biochemical studies to investigate specific molecular targets and pathways.
In industry, 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester depends on its specific application and target. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or nucleic acids, through various binding interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
For example, if the compound is used as an antimicrobial agent, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial cell wall synthesis or DNA replication. Similarly, as an anticancer agent, it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity: The target compound’s hexyl and benzyl groups enhance lipophilicity compared to analogs with polar substituents (e.g., formyl , amino , or hydroxyl ). This property may improve membrane permeability in drug design contexts.
- In contrast, the target’s alkyl/benzyl substituents are electron-neutral or donating.
- Polar Surface Area (PSA): Compounds with amino or hydroxyl groups (e.g., ) exhibit higher PSA values, suggesting greater solubility in polar solvents compared to the target compound.
Receptor Antagonism
- Carboxamide derivatives synthesized from pyrrole-3-carboxylic acids demonstrate potent CB2 receptor antagonism . The target’s ester group could serve as a precursor for such bioactive derivatives via hydrolysis.
Biological Activity
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(phenylmethyl)-, ethyl ester (CAS: 650616-11-8) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrrole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
- Molecular Formula : C20H27NO2
- Molecular Weight : 313.44 g/mol
- IUPAC Name : Ethyl 5-hexyl-2-(phenylmethyl)-1H-pyrrole-3-carboxylate
Antimicrobial Activity
Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. A study focusing on related pyrrole compounds indicated that modifications to the pyrrole structure can enhance antibacterial and antifungal activities. For instance, derivatives of pyrrole with various substituents showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 18 | 14 |
| Compound C | 20 | 16 |
The presence of the heterocyclic ring in these compounds often correlates with their biological activity. The introduction of functional groups such as methoxy or halogens has been found to enhance efficacy .
Anticancer Potential
Pyrrole derivatives have also been explored for their anticancer properties. A recent study highlighted the synthesis of pyrrole-based compounds that demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study:
In a study evaluating a series of pyrrole derivatives, one compound exhibited a significant reduction in cell viability in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrrole ring could enhance anticancer activity while minimizing toxicity .
The biological activity of 1H-Pyrrole-3-carboxylic acid derivatives is largely attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrrole derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can disrupt cancer cell growth and proliferation.
- Antimicrobial Mechanism : The mechanism by which these compounds exert antimicrobial effects typically involves disrupting bacterial cell membranes or inhibiting essential metabolic processes within the microorganisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
